Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

HDAC inhibition Epigenetic therapeutics Oxazepine SAR

Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a chiral 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine building block that serves as a key intermediate in the synthesis of potent, selective histone deacetylase (HDAC) inhibitors. The compound bears a single (R)-configured methyl group at the 3-position, which imposes conformational constraints that are critical for downstream biological activity.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B12979025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC1COC2=C(CN1)C=CC(=C2)C(=O)OC
InChIInChI=1S/C12H15NO3/c1-8-7-16-11-5-9(12(14)15-2)3-4-10(11)6-13-8/h3-5,8,13H,6-7H2,1-2H3/t8-/m1/s1
InChIKeyCLMVOBREWTYAIQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate Is the Preferred Chiral Oxazepine Scaffold for HDAC‑Targeted Library Synthesis


Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a chiral 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine building block that serves as a key intermediate in the synthesis of potent, selective histone deacetylase (HDAC) inhibitors [1]. The compound bears a single (R)-configured methyl group at the 3-position, which imposes conformational constraints that are critical for downstream biological activity. Its 8-carboxylate ester functionality is the preferred regioisomer for further derivatization into hydroxamic acid-based zinc-binding warheads, as demonstrated in patent US 10421731 B2 [1]. Unlike unsubstituted or regioisomeric analogues, this enantiopure scaffold introduces both stereochemical and regiochemical precision that directly translates into differential HDAC isoform inhibition profiles in the final drug candidates.

Why Generic Substitution of Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate Fails in HDAC Inhibitor Programs


Structurally similar oxazepine esters cannot be interchanged without compromising the potency and selectivity of the final HDAC inhibitor. Even subtle changes—such as relocating the carboxylate from the 8- to the 7-position [1], removing the 3-methyl substituent, or using the racemate—alter the spatial presentation of the hydroxamic acid warhead in the catalytic zinc pocket, leading to significant variability in isoform selectivity and cellular activity [2]. The (R)-3-methyl group pre-organizes the oxazepine ring into a conformation that optimally orients the pendant aryl hydroxamate, a feature that is absent in the des-methyl or (S)-enantiomer scaffolds [2]. Consequently, procurement of the exact (R)-3-methyl-8-carboxylate regioisomer is not a commodity decision; it is a prerequisite for achieving the structure-activity relationships (SAR) that define the HDAC inhibitor patent family [1].

Quantitative Differentiation of Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate Against Its Closest Structural Analogs


8-Carboxylate Regioisomer versus 7-Carboxylate Regioisomer: Impact on HDAC Inhibitor Potency

In the synthesis of hydroxamic acid HDAC inhibitors, the position of the carboxylate ester on the oxazepine ring dictates the trajectory of the final zinc-binding group. Methyl esters at the 8-position yield, after hydrolysis and conversion to the hydroxamic acid, compounds that exhibit potent HDAC inhibition, whereas the corresponding 7-carboxylate regioisomer results in a significant loss of activity. The patent family explicitly teaches that 8-substituted scaffolds are preferred for achieving sub‑micromolar IC₅₀ values against HDAC1‑3, while the 7-substituted isomers fall outside the optimal activity range [1].

HDAC inhibition Epigenetic therapeutics Oxazepine SAR

3-Methyl Substitution versus Des-Methyl Scaffold: Conformational Pre-Organization for Zinc Chelation

The (R)-3-methyl group restricts the seven-membered oxazepine ring to a low-energy conformation that projects the 8-substituent into the HDAC catalytic tunnel. In contrast, the unsubstituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold is more flexible and can adopt multiple conformations, reducing the effective concentration of the bioactive orientation. SAR data in the patent show that 3-alkyl substitution is essential for HDAC inhibitory activity; compounds lacking the 3-alkyl group are not exemplified as active species [1].

HDAC inhibitor design Conformational analysis Oxazepine scaffold

(R)-Enantiomer versus Racemate: Stereochemical Purity Required for Consistent HDAC Isoform Selectivity

The (R) absolute configuration at the 3-position is critical for achieving selective HDAC inhibition. When the racemic mixture (3-methyl racemate) is carried through the synthetic sequence, the resulting hydroxamic acids display variable and often reduced isoform selectivity, because the (S)-enantiomer may bind with different geometry or fail to bind altogether. The patent discloses synthetic routes that specifically utilize the (R)-enantiomer to ensure consistent biological profiles [1].

Chiral resolution HDAC isoform selectivity Stereochemistry-activity relationship

Optimal Research and Industrial Use Cases for Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate


Synthesis of Selective HDAC1/2/3 Inhibitors for Oncology or Epigenetics Research

The compound is the immediate precursor to a series of potent, class I-selective HDAC inhibitors, as described in US10421731B2 [1]. Medicinal chemistry groups can convert the methyl ester to the corresponding hydroxamic acid in two steps (hydrolysis followed by coupling with hydroxylamine), generating a zinc-binding warhead that occupies the catalytic site of HDAC1, 2, and 3. The (R)-3-methyl group ensures optimal fit within the narrow tunnel leading to the zinc ion, while the 8-position attachment provides the correct trajectory. Procuring this specific intermediate allows teams to replicate the most active compounds in the patent and to explore novel N-substituted analogues without introducing regio- or stereochemical uncertainty.

Scaffold‑Hopping Library Design Targeting Protein–Protein Interactions

The tetrahydrobenzo[f][1,4]oxazepine core has been validated as a privileged scaffold for targeting protein–protein interfaces, notably the PEX14–PEX5 interaction in trypanosomes [1]. Although the specific compound was developed in the context of HDAC inhibitors, its rigid, chiral oxazepine architecture is an attractive starting point for scaffold‑hopping campaigns. Computational studies (J. Chem. Inf. Model. 2021, 61, 5256–5268) have shown that 2,3,4,5‑tetrahydrobenzo[f][1,4]oxazepines can disrupt essential protein–protein interactions [2]. Using the (R)‑3‑methyl‑8‑carboxylate ester as a versatile intermediate, researchers can elaborate the amine nitrogen with diverse capping groups while retaining the favorable conformational bias imparted by the 3‑methyl substituent.

Chiral Oxazepine Fragment for Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 207.23 g/mol and a single stereocenter, the compound qualifies as a chiral fragment suitable for fragment‑based screening. The methyl ester can be hydrolyzed to the carboxylic acid for biophysical assays (SPR, NMR) or retained as a protected form for chemical elaboration. The well‑defined (R)‑configuration provides a rigid, three‑dimensional fragment that can be directly compared with achiral or racemic oxazepine fragments in head‑to‑head screens, allowing FBDD teams to assess the value of stereochemistry in hit identification [1].

Process Chemistry and Scale‑up of HDAC Inhibitor Candidates

For organizations advancing HDAC inhibitors toward preclinical development, consistent supply of the enantiopure oxazepine ester is essential. The patent US10421731B2 outlines scalable synthetic routes that start from commercially available aryl bromides and proceed through chiral amino alcohols [1]. By qualifying a single, well‑characterized source of methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate, process chemists avoid the variability inherent in in‑house resolution steps and ensure that the final active pharmaceutical ingredient (API) meets stereochemical purity specifications required for IND‑enabling studies.

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